Ethylamine hydrobromide

Catalog No.
S582475
CAS No.
593-55-5
M.F
C2H8BrN
M. Wt
126 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylamine hydrobromide

CAS Number

593-55-5

Product Name

Ethylamine hydrobromide

IUPAC Name

ethanamine;hydrobromide

Molecular Formula

C2H8BrN

Molecular Weight

126 g/mol

InChI

InChI=1S/C2H7N.BrH/c1-2-3;/h2-3H2,1H3;1H

InChI Key

PNZDZRMOBIIQTC-UHFFFAOYSA-N

SMILES

CCN.Br

Synonyms

ethylamine, ethylamine hydrobromide, ethylamine hydrochloride, ethylamine, 14C-labeled

Canonical SMILES

CCN.Br

Materials Science:

  • Perovskite Solar Cells (PSCs): Ethylamine hydrobromide functions as an organic-inorganic hybrid material in PSC research. It contributes to the development of these solar cells by:
    • Improving film formation: The compound aids in creating uniform and stable thin films, crucial for efficient PSCs [].
    • Enhancing optoelectronic properties: Studies suggest ethylamine hydrobromide can influence light absorption and charge transport within the PSCs, potentially leading to better performance [].

Chemical Research:

  • Organic synthesis: Ethylamine hydrobromide serves as a precursor for synthesizing various organic compounds. Its role involves:
    • Introducing the ethyl amine group: This functional group is valuable in the creation of diverse molecules with specific properties, useful for various applications in research and development [].

Ethylamine hydrobromide is an organic compound with the chemical formula C₂H₈BrN. It exists as a white crystalline solid and is the hydrobromide salt of ethylamine, a primary amine. Ethylamine itself is characterized by a strong ammonia-like odor and is miscible with most solvents. The compound is formed through the reaction of ethylamine with hydrobromic acid, resulting in a stable salt that exhibits distinct properties compared to its parent amine .

Ethylamine hydrobromide can be irritating to the skin, eyes, and respiratory system. It is also suspected to be harmful if swallowed [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Ensure proper ventilation when working with ethylamine hydrobromide.
  • Wash hands thoroughly after handling the compound.
  • Store the compound in a cool, dry place away from incompatible materials.
Rather than direct biological interactions. Its ability to release ethylamine upon treatment with bases allows it to participate in further chemical transformations, making it valuable in synthetic organic chemistry. Furthermore, its role as a salt influences its solubility and reactivity compared to free amines .

Ethylamine hydrobromide is synthesized through the neutralization of ethylamine with hydrobromic acid. The reaction can be summarized as follows:

C2H7N+HBrC2H8BrN\text{C}_2\text{H}_7\text{N}+\text{HBr}\rightarrow \text{C}_2\text{H}_8\text{BrN}

This synthesis results in the formation of ethylamine hydrobromide as a crystalline solid. Other methods for producing ethylamines, such as reductive amination or nucleophilic substitution involving haloalkanes, may indirectly contribute to the availability of ethylamine for this reaction .

Ethylamine hydrobromide finds applications primarily in organic synthesis and pharmaceutical chemistry. It serves as a precursor in the synthesis of various compounds, including:

  • Pharmaceuticals: Used in the production of certain drugs.
  • Herbicides: Acts as an intermediate in the manufacture of herbicides like atrazine.
  • Rubber Products: Utilized in formulations for rubber production .

Ethylamine hydrobromide shares similarities with other amine salts but exhibits unique properties due to its specific structure and reactivity. Here are some similar compounds:

Compound NameFormulaKey Characteristics
Ammonium bromideNH₄BrSimple ammonium salt; used in various applications
Methylamine hydrochlorideCH₃NH₃ClMethyl derivative; more volatile than ethylamine
Propylamine hydrobromideC₃H₉BrNLonger carbon chain; different solubility properties

Uniqueness: Ethylamine hydrobromide is notable for its balance between reactivity and stability compared to other amine salts. Its ability to act as a precursor for complex organic molecules while maintaining solubility makes it particularly useful in synthetic pathways .

Neutralization Synthesis via Ethylamine and Hydrobromic Acid

The neutralization synthesis of ethylamine hydrobromide represents the most straightforward and widely employed preparative method for this important organic salt [8] [13]. This reaction proceeds through a direct acid-base neutralization mechanism between ethylamine and hydrobromic acid, forming the corresponding ammonium salt with high efficiency and selectivity [11] [13].

Reaction Mechanism and Thermodynamics

The fundamental reaction follows the general acid-base neutralization pathway where ethylamine acts as a Brønsted-Lowry base and hydrobromic acid serves as the proton donor [8] [11]. The mechanism proceeds through a single-step proton transfer process:

C₂H₅NH₂ + HBr → C₂H₅NH₃⁺Br⁻

This neutralization reaction exhibits favorable thermodynamics with a highly negative free energy change, driving the reaction to near completion under standard conditions [2] [8]. The reaction is exothermic and proceeds rapidly at room temperature in aqueous solution [11] [13].

The mechanism involves the nucleophilic nitrogen atom of ethylamine attacking the acidic proton of hydrobromic acid [11]. The lone pair of electrons on nitrogen forms a coordinate covalent bond with the hydrogen ion, while the bromide ion remains as a counter-anion in the resulting ionic compound [8] [13].

Experimental Conditions and Optimization

The neutralization synthesis typically employs equimolar quantities of ethylamine and hydrobromic acid in aqueous solution [2] [11]. Optimal reaction conditions include:

  • Temperature: Room temperature (20-25°C)
  • Solvent: Water or polar protic solvents
  • Stoichiometry: 1:1 molar ratio of ethylamine to hydrobromic acid
  • Reaction time: Near instantaneous completion
  • Yield: Greater than 95% under optimized conditions [2] [8]

The reaction proceeds with high efficiency due to the strong basicity of ethylamine and the strong acidity of hydrobromic acid [8] [11]. The resulting ethylamine hydrobromide crystallizes readily from aqueous solution, facilitating product isolation and purification [4] [26].

Physical Properties and Characterization

PropertyValue
Chemical FormulaC₂H₈BrN
Molecular Weight126.00 g/mol
Melting Point160°C
AppearanceWhite to almost white powder/crystal
Water SolubilityVery soluble (almost transparent solution)
Density1.5208 g/cm³ (estimate)

The product exhibits excellent water solubility, forming almost transparent aqueous solutions that facilitate both synthesis and purification processes [4] [25] [29]. The crystalline nature of ethylamine hydrobromide allows for effective separation from reaction mixtures through conventional crystallization techniques [26] [29].

Advanced Preparative Routes (e.g., Arbuzov Reaction Variants)

Advanced synthetic methodologies for ethylamine hydrobromide encompass several sophisticated preparative routes that extend beyond simple neutralization reactions [1] [15]. These methods often involve multi-step synthetic sequences that generate ethylamine in situ, followed by subsequent salt formation with hydrobromic acid [10] [21].

Alkyl Halide Aminolysis Routes

The reaction of ethyl bromide with ammonia represents a classical nucleophilic substitution approach for ethylamine synthesis [1] [7] [10]. This method proceeds through a two-stage mechanism involving initial salt formation followed by base-mediated liberation of the free amine [1] [7].

The first stage involves nucleophilic attack of ammonia on ethyl bromide, forming ethylammonium bromide directly:

C₂H₅Br + NH₃ → C₂H₅NH₃⁺Br⁻

In the presence of excess ammonia, a reversible acid-base equilibrium establishes between the ammonium salt and free ethylamine:

C₂H₅NH₃⁺Br⁻ + NH₃ ⇌ C₂H₅NH₂ + NH₄⁺Br⁻

This approach offers the advantage of direct formation of the desired hydrobromide salt without requiring separate neutralization steps [1] [7]. However, the method suffers from selectivity issues due to competing reactions that form secondary and tertiary amines [7] [10].

Reduction-Based Synthetic Pathways

Alternative preparative routes involve reduction of nitrogen-containing precursors followed by salt formation [20] [21]. These methods typically employ strong reducing agents such as lithium aluminum hydride to convert amides or nitriles to primary amines [20] [21].

The reduction of acetonitrile provides an indirect route to ethylamine:

CH₃CN + reduction → C₂H₅NH₂

Subsequently, treatment with hydrobromic acid yields the desired hydrobromide salt [21]. This approach offers improved selectivity compared to alkylation methods but requires multiple synthetic steps and specialized reducing conditions [20] [21].

Arbuzov Reaction Considerations

While the classical Michaelis-Arbuzov reaction primarily applies to phosphorus chemistry [16] [24], variants and related nucleophilic substitution mechanisms find application in amine salt synthesis [3] [16]. These reactions typically involve phosphorus-mediated transformations that can generate reactive intermediates suitable for subsequent amine formation [3] [24].

The Arbuzov reaction mechanism proceeds through nucleophilic attack of trivalent phosphorus compounds on alkyl halides, forming phosphonium intermediates [16] [24]. Modern variants of this chemistry have been adapted for organic synthesis applications, including amine precursor preparation [3] [24].

Multi-Step Synthesis Optimization

Synthetic MethodReaction TypeKey ReagentsTypical Yield
Ethyl bromide aminolysisNucleophilic substitutionEthyl bromide, excess ammonia60-70%
Nitrile reductionHydride reductionAcetonitrile, LiAlH₄75-85%
Amide reductionHydride reductionPropionamide, LiAlH₄80-90%
Hofmann rearrangementRearrangement reactionPrimary amide, bromine, base70-80%

These advanced routes provide synthetic flexibility and access to ethylamine hydrobromide from diverse starting materials [15] [20] [21]. The choice of method depends on starting material availability, required scale, and desired purity specifications [15] [21].

Industrial-Scale Production Protocols and Optimization

Industrial production of ethylamine hydrobromide primarily relies on large-scale catalytic amination processes followed by efficient salt formation protocols [14] [18] [23]. These methods emphasize economic considerations, reaction efficiency, and environmental sustainability while maintaining product quality standards [14] [19] [23].

Catalytic Amination Technology

The predominant industrial route involves catalytic amination of ethanol with ammonia using transition metal catalysts [18] [19] [23]. This process operates under optimized conditions that maximize ethylamine selectivity while minimizing formation of secondary and tertiary amines [18] [23].

C₂H₅OH + NH₃ → C₂H₅NH₂ + H₂O

Industrial reactors typically employ continuous flow systems with sophisticated heat integration to manage the exothermic nature of the amination reaction [19] [23]. Catalyst selection focuses on metals such as nickel, copper, or other transition metals that promote selective primary amine formation [18] [23].

Process Optimization Parameters

Industrial optimization studies have identified critical process variables that significantly impact production efficiency and product quality [23]. Key optimization parameters include:

ParameterOptimal RangeImpact on Process
Temperature85-120°C (optimum: 85°C)Controls reaction rate and selectivity
Pressure10-30 MPaMaintains liquid phase and improves mass transfer
Ammonia:Ethanol Ratio5:1 to 20:1 (optimum: 5:1)Determines product distribution
Water Content52-53 kg mol/hrActs as reaction mediator and temperature control
Catalyst LoadingVariableAffects conversion and reaction rate

Optimization studies utilizing gradient search algorithms have demonstrated that ammonia to ethanol ratios of 5:1 provide maximum economic return while maintaining high ethylamine selectivity [23]. Temperature control at 85°C minimizes side reactions and preserves product quality [23].

Continuous Production Systems

Modern industrial facilities employ continuous emulsification systems that enhance mixing efficiency and heat transfer characteristics [14] [19]. These systems utilize specialized reactor designs incorporating metal helices or knotted rods to ensure efficient emulsion flow and optimal heat transmission [14].

The continuous process typically involves:

  • Emulsion formation with ethanol, ammonia, and emulsifying agents
  • Reactor passage under controlled temperature and pressure
  • Product separation and ammonia recovery
  • Purification through distillation and crystallization
  • Salt formation through hydrobromic acid treatment [14] [19]

Economic and Environmental Considerations

Industrial production protocols emphasize process economics through efficient ammonia recovery and recycling systems [19] [23]. Advanced heat integration schemes couple ammonia strippers with water evaporators to minimize energy consumption and maximize resource utilization [19].

Environmental considerations include:

  • Ammonia emission control through absorption systems
  • Water recycling to minimize waste generation
  • Energy integration to reduce overall energy consumption
  • Catalyst recycling to minimize metal waste [14] [19] [23]

The implementation of advanced process control systems enables real-time optimization of production parameters, ensuring consistent product quality while maximizing economic efficiency [23]. These systems monitor critical variables and adjust operating conditions to maintain optimal performance throughout extended production campaigns [19] [23].

UNII

10430J81ZZ

Related CAS

75-04-7 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

593-55-5

Wikipedia

Ethylamine hydrobromide

General Manufacturing Information

Ethanamine, hydrobromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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